Cas no 2228588-83-6 ((5-bromopyridin-2-yl)methanesulfonyl fluoride)

(5-bromopyridin-2-yl)methanesulfonyl fluoride 化学的及び物理的性質
名前と識別子
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- (5-bromopyridin-2-yl)methanesulfonyl fluoride
- 2228588-83-6
- EN300-1584112
-
- インチ: 1S/C6H5BrFNO2S/c7-5-1-2-6(9-3-5)4-12(8,10)11/h1-3H,4H2
- InChIKey: ZYVYHKAWSFPDPM-UHFFFAOYSA-N
- SMILES: BrC1=CN=C(C=C1)CS(=O)(=O)F
計算された属性
- 精确分子量: 252.92084g/mol
- 同位素质量: 252.92084g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 4
- 重原子数量: 12
- 回転可能化学結合数: 2
- 複雑さ: 238
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.3
- トポロジー分子極性表面積: 55.4Ų
(5-bromopyridin-2-yl)methanesulfonyl fluoride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1584112-10.0g |
(5-bromopyridin-2-yl)methanesulfonyl fluoride |
2228588-83-6 | 10g |
$5590.0 | 2023-05-26 | ||
Enamine | EN300-1584112-0.25g |
(5-bromopyridin-2-yl)methanesulfonyl fluoride |
2228588-83-6 | 0.25g |
$1196.0 | 2023-05-26 | ||
Enamine | EN300-1584112-1.0g |
(5-bromopyridin-2-yl)methanesulfonyl fluoride |
2228588-83-6 | 1g |
$1299.0 | 2023-05-26 | ||
Enamine | EN300-1584112-500mg |
(5-bromopyridin-2-yl)methanesulfonyl fluoride |
2228588-83-6 | 500mg |
$946.0 | 2023-09-24 | ||
Enamine | EN300-1584112-10000mg |
(5-bromopyridin-2-yl)methanesulfonyl fluoride |
2228588-83-6 | 10000mg |
$4236.0 | 2023-09-24 | ||
Enamine | EN300-1584112-0.1g |
(5-bromopyridin-2-yl)methanesulfonyl fluoride |
2228588-83-6 | 0.1g |
$1144.0 | 2023-05-26 | ||
Enamine | EN300-1584112-0.5g |
(5-bromopyridin-2-yl)methanesulfonyl fluoride |
2228588-83-6 | 0.5g |
$1247.0 | 2023-05-26 | ||
Enamine | EN300-1584112-0.05g |
(5-bromopyridin-2-yl)methanesulfonyl fluoride |
2228588-83-6 | 0.05g |
$1091.0 | 2023-05-26 | ||
Enamine | EN300-1584112-50mg |
(5-bromopyridin-2-yl)methanesulfonyl fluoride |
2228588-83-6 | 50mg |
$827.0 | 2023-09-24 | ||
Enamine | EN300-1584112-100mg |
(5-bromopyridin-2-yl)methanesulfonyl fluoride |
2228588-83-6 | 100mg |
$867.0 | 2023-09-24 |
(5-bromopyridin-2-yl)methanesulfonyl fluoride 関連文献
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1. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
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Zhuang Miao,Wenli Hou,Meiling Liu,Youyu Zhang,Shouzhuo Yao New J. Chem., 2018,42, 1446-1456
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Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
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Daojin Li,Nan Wang,Fangfang Wang,Qi Zhao Anal. Methods, 2019,11, 3212-3220
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Penghui Ni,Jing Tan,Rong Li,Huawen Huang,Feng Zhang,Guo-Jun Deng RSC Adv., 2020,10, 3931-3935
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Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
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Shoba Narayan,Ashwini Rajagopalan,Jannampalli Shruthi Reddy RSC Adv., 2014,4, 1412-1420
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Seann P. Mulcahy,Christina M. Woo,Weidong Ding,George A. Ellestad,Seth B. Herzon Chem. Sci., 2012,3, 1070-1074
(5-bromopyridin-2-yl)methanesulfonyl fluorideに関する追加情報
Introduction to (5-bromopyridin-2-yl)methanesulfonyl fluoride (CAS No. 2228588-83-6)
(5-bromopyridin-2-yl)methanesulfonyl fluoride, with the CAS number 2228588-83-6, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound serves as a crucial intermediate in the synthesis of various biologically active molecules, particularly in the development of novel therapeutic agents.
The structure of (5-bromopyridin-2-yl)methanesulfonyl fluoride consists of a pyridine ring substituted with a bromine atom at the 5-position and a methanesulfonyl fluoride group at the 2-position. This unique arrangement makes it a versatile building block for medicinal chemists, enabling the construction of complex scaffolds with potential pharmacological activity. The presence of both bromine and sulfonyl fluoride functional groups provides multiple points for further chemical modification, making it an invaluable tool in synthetic chemistry.
In recent years, there has been a growing interest in exploring the applications of (5-bromopyridin-2-yl)methanesulfonyl fluoride in drug discovery. One of the most notable areas of research involves its use in the synthesis of kinase inhibitors, which are critical for treating various cancers and inflammatory diseases. The pyridine core is a common motif in many kinase inhibitors, and the introduction of halogenated substituents can enhance binding affinity and selectivity.
Recent studies have demonstrated that derivatives of (5-bromopyridin-2-yl)methanesulfonyl fluoride exhibit promising activity against several kinases, including Janus kinases (JAKs) and tyrosine kinases. For instance, researchers have developed novel JAK inhibitors by incorporating this compound into their molecular frameworks. These inhibitors have shown preclinical efficacy in models of autoimmune diseases, highlighting the therapeutic potential of this scaffold.
The sulfonyl fluoride group in (5-bromopyridin-2-yl)methanesulfonyl fluoride is particularly interesting from a chemical biology perspective. Sulfonyl fluorides are known to be excellent leaving groups in nucleophilic substitution reactions, which allows for further derivatization of the molecule. This property has been exploited in various synthetic strategies, enabling the rapid assembly of complex molecules with tailored biological properties.
Another area where (5-bromopyridin-2-yl)methanesulfonyl fluoride has found utility is in the development of protease inhibitors. Proteases play essential roles in many biological processes, and their inhibition is a key strategy in treating diseases such as HIV/AIDS and cancer. By serving as a precursor for protease inhibitors, this compound contributes to the creation of new therapeutic options.
The synthesis of (5-bromopyridin-2-yl)methanesulfonyl fluoride itself is an intriguing challenge that has been addressed by several research groups. One common approach involves the reaction of 2-chloropyridine with bromine followed by sulfonylation with methanesulfonyl chloride. This method leverages well-established organic transformations and provides a reliable route to the desired product.
In conclusion, (5-bromopyridin-2-yl)methanesulfonyl fluoride (CAS No. 2228588-83-6) is a multifaceted compound with significant applications in pharmaceutical research. Its role as an intermediate in the synthesis of kinase inhibitors and protease inhibitors underscores its importance in drug discovery. As our understanding of biological targets continues to evolve, compounds like this will remain indispensable tools for developing next-generation therapeutics.
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